molecular formula C11H7F3N2O B1391131 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214342-18-3

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1391131
CAS No.: 1214342-18-3
M. Wt: 240.18 g/mol
InChI Key: RCOFQTJHUVDEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol: is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,6-difluoropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine rings can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.

    Reduction: Formation of 5-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)pyridin-2-ol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    6-(Trifluoromethyl)pyridin-2-ol: Lacks the pyridin-4-yl group, affecting its binding affinity and specificity in biological applications.

    5-(Pyridin-4-yl)-2-hydroxypyridine: Similar structure but without the trifluoromethyl group, leading to variations in chemical behavior and applications.

Uniqueness

The presence of both the pyridin-4-yl and trifluoromethyl groups in 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol imparts unique properties, such as enhanced stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFQTJHUVDEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 3
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 4
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 5
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 6
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.